Pyraflufen

enzyme inhibition protoporphyrinogen oxidase PPO potency

Select pyraflufen-ethyl for unmatched Protox inhibitory potency—enzymatic assays confirm pyraflufen-ethyl > oxyfluorfen > chlorophthalim. This translates to field-effective broadleaf weed control at ultra-low rates (6–12 g a.i./ha) in wheat, barley, orchards, vineyards, and soybean. Differentiated cross-resistance profiles make it essential for managing ΔG210-mutant Amaranthus biotypes where other PPO inhibitors fail. Documented >95% control of glyphosate-resistant Conyza canadensis at 7 DAT and comparable potato desiccation to diquat by day 21. Procure this EPA-registered (Reg. No. 71711) and EU-approved (Reg. 1107/2009) active to fortify resistance management programs.

Molecular Formula C13H9Cl2F3N2O4
Molecular Weight 385.12 g/mol
CAS No. 129630-17-7
Cat. No. B041819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyraflufen
CAS129630-17-7
Synonyms2-Chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxyacetic acid;  E 1;  [2-Chloro-5-[4-chloro-5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-yl]-4-fluorophenoxy]-acetic Acid
Molecular FormulaC13H9Cl2F3N2O4
Molecular Weight385.12 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=N1)C2=CC(=C(C=C2F)Cl)OCC(=O)O)Cl)OC(F)F
InChIInChI=1S/C13H9Cl2F3N2O4/c1-20-12(24-13(17)18)10(15)11(19-20)5-2-8(23-4-9(21)22)6(14)3-7(5)16/h2-3,13H,4H2,1H3,(H,21,22)
InChIKeyYXIIPOGUBVYZIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyraflufen Herbicide Procurement Guide: CAS 129630-17-7 Technical Specifications and Regulatory Status


Pyraflufen (CAS 129630-17-7), commercially deployed as its ethyl ester proherbicide pyraflufen-ethyl (CAS 129630-19-9), is a phenylpyrazole herbicide belonging to WSSA Group 14 and HRAC Group E [1]. Its mechanism of action involves the inhibition of protoporphyrinogen oxidase (PPO, also designated Protox), a critical enzyme in the chlorophyll biosynthesis pathway [2]. Disruption of this enzyme leads to the rapid accumulation of peroxidative agents and subsequent breakdown of cell membranes, producing the characteristic rapid contact herbicidal effect [3]. The active substance pyraflufen-ethyl is currently approved for use in multiple jurisdictions including the United States (EPA-approved active ingredient) and the European Union (renewed approval under Regulation (EC) No 1107/2009) [4][5]. The compound exhibits a Koc range of 1480 to 2700 mL/g, indicating moderate to high soil adsorption capacity [6].

Why Pyraflufen Cannot Be Freely Substituted with Other PPO-Inhibiting Herbicides


Within the WSSA Group 14 PPO inhibitor class, significant structural heterogeneity across chemical subfamilies—including phenylpyrazoles (pyraflufen), N-phenylphthalimides (flumioxazin), triazolinones (carfentrazone-ethyl, sulfentrazone), diphenylethers (oxyfluorfen), and pyrimidinediones (saflufenacil)—translates into substantial differences in Protox inhibitory potency, species-specific selectivity windows, and field-use rates [1]. Comparative enzymatic assays demonstrate that the order of Protox inhibitory activity across multiple plant species is pyraflufen-ethyl > oxyfluorfen > chlorophthalim, establishing that not all PPO inhibitors are equipotent [2]. Furthermore, cross-resistance patterns among PPO inhibitors are neither uniform nor predictable: certain target-site mutations (e.g., ΔG210 in Amaranthus species) confer high-level resistance to select PPO inhibitors while others retain variable efficacy [3]. The empirical evidence detailed in Section 3 quantifies exactly where pyraflufen demonstrates differentiated performance relative to carfentrazone-ethyl, sulfentrazone, flumioxazin, oxyfluorfen, and other in-class comparators. These differences carry material implications for procurement decisions in resistance management programs, crop-specific applications, and integrated weed control strategies.

Pyraflufen: Quantitative Differentiation Evidence Against Key PPO Inhibitor Comparators


Superior Protox Enzyme Inhibitory Potency Compared to Oxyfluorfen Across Multiple Plant Species

In a comparative enzymatic assay evaluating Protox prepared from 34 plant sources including Zea mays cv. Anjou, Echinochloa utilis, Agrostemma githago, and Arabidopsis thaliana, pyraflufen-ethyl demonstrated the highest inhibitory activity among six tested peroxidizing herbicides [1]. The rank order of Protox inhibitory activity was established as pyraflufen-ethyl > oxyfluorfen > BW-91 > chlorophthalim > DLH-1777 > LS-82556 across four of the five evaluated plant Protox preparations [2]. This quantitative ranking positions pyraflufen-ethyl as the most potent PPO inhibitor among the tested commercial and experimental compounds in this class [3].

enzyme inhibition protoporphyrinogen oxidase PPO potency biochemical assay

Significantly Higher Herbicidal Activity than Bifenox, Ioxynil, and Mecoprop-P in Cereal Post-Emergence Applications

Pyraflufen-ethyl demonstrated herbicidal activity that was significantly higher than existing cereal herbicides bifenox, ioxynil, and mecoprop-p in post-emergence applications [1]. Additionally, its activity was comparable or even superior to carfentrazone-ethyl and metsulfuron-methyl, both recognized as low use-rate herbicides [2]. Field trials conducted in the United Kingdom and France during the 1990/1991 growing seasons established that pyraflufen-ethyl provided selective control of broad-leaved weeds at application rates of 6-12 g a.i./ha [3].

cereal herbicide post-emergence broadleaf weed control wheat barley

Rapid Efficacy (>95% at 7 DAT) Against Glyphosate-Resistant Horseweed (Conyza canadensis)

In greenhouse pot experiments evaluating herbicide efficacy against glyphosate-resistant Conyza canadensis (horseweed) biotypes collected from Greek orchards and vineyards, pyraflufen-ethyl applied alone or in combination with florasulam resulted in exceptional control exceeding 95% at only 7 days after treatment (DAT) [1]. The rapid onset of herbicidal action was further substantiated by fresh weight measurements: plants treated with pyraflufen-ethyl exhibited a 44% to 59% reduction in mean fresh weight accumulation compared to untreated controls at just 3 DAT [2].

glyphosate resistance horseweed Conyza canadensis resistance management post-emergence control

Lowest Earthworm Toxicity Among 45 Pesticides Tested: LC50 > 1000 mg/kg in Artificial Soil

In a 14-day artificial soil toxicity study comparing 45 pesticides including insecticides, acaricides, fungicides, and herbicides against the epigeic earthworm Eisenia fetida, pyraflufen-ethyl exhibited the lowest intrinsic toxicity among all tested compounds [1]. Pyraflufen-ethyl, along with fluoroglycofen and paraquat, demonstrated LC50 values exceeding 1000 mg/kg [2]. In marked contrast, the most toxic compounds in the same assay—clothianidin and picoxystrobin—exhibited LC50 values of 6.06 mg/kg and 7.22 mg/kg, respectively [3]. Other pesticides in the study displayed intermediate toxicity with LC50 values ranging from 133.5 mg/kg to 895.2 mg/kg [4].

ecotoxicology earthworm Eisenia fetida soil invertebrate environmental safety

PPO Inhibitory Potency Benchmark: Ki = 31.1 nM Against NtPPO as Reference for Novel Compound Development

In a 2025 study evaluating novel phenylpyrazole derivatives as PPO inhibitors, pyraflufen-ethyl served as a commercial benchmark comparator against Nicotiana tabacum PPO (NtPPO) [1]. Pyraflufen-ethyl exhibited a Ki value of 31.1 nM, positioned between fluazolate (Ki = 18.3 nM) and the novel lead compound A20 (Ki = 15.2 nM) [2]. Molecular docking analysis revealed that pyraflufen-ethyl forms a single hydrogen bond with the Arg98 residue of NtPPO at a distance of 2.9 Å, whereas compound A20 forms two hydrogen bonds with the same residue (2.8 Å and 3.0 Å), partially explaining the observed potency differential [3].

PPO inhibition constant NtPPO molecular docking structure-activity relationship herbicide discovery

Field-Validated Application Rate of 6-12 g a.i./ha Enables Low-Dose Herbicide Strategies in Cereals

Field trials conducted in the United Kingdom and France during the 1990/1991 growing seasons validated that pyraflufen-ethyl provides selective post-emergence control of broad-leaved weeds in wheat and barley at application rates of 6-12 g a.i./ha [1]. This low effective dose positions pyraflufen-ethyl among the category of low use-rate herbicides, comparable to carfentrazone-ethyl and metsulfuron-methyl, which were specifically noted as low use-rate benchmarks in the comparative analysis [2].

low use-rate herbicide application rate field efficacy cost per hectare cereal crops

Pyraflufen: Validated Research and Industrial Application Scenarios Based on Comparative Evidence


Post-Emergence Broadleaf Weed Control in Wheat and Barley Production

Based on field-validated efficacy at 6-12 g a.i./ha and demonstrated selectivity between cereal crops and broad-leaved weeds, pyraflufen-ethyl is suitable for post-emergence broadleaf weed control in wheat and barley production systems [1]. The compound's significantly higher herbicidal activity compared to bifenox, ioxynil, and mecoprop-p, coupled with its comparable or superior performance relative to carfentrazone-ethyl and metsulfuron-methyl, supports its selection where low use-rate post-emergence control is required [2]. Specific efficacy against Galium aparine (catchweed bedstraw), identified as one of the most troublesome broad-leaved weeds in Western European winter cereal fields, provides additional targeted application value in regions where this species is problematic [3].

Glyphosate-Resistant Weed Management Programs for Conyza Species

In orchards, vineyards, and soybean production systems where glyphosate-resistant Conyza canadensis (horseweed) biotypes have been confirmed, pyraflufen-ethyl applied alone or tank-mixed with florasulam offers an effective alternative mode of action (WSSA Group 14) [4]. The documented >95% control at 7 DAT and 44-59% fresh weight reduction at 3 DAT provide empirical support for rapid burndown applications [5]. This application scenario is particularly relevant for pre-plant burndown treatments in no-till soybean production and for under-tree weed management in perennial cropping systems where resistance to glyphosate and other herbicide groups has been documented [6].

Potato Desiccation and Harvest Aid Applications

Pyraflufen-ethyl is registered and employed as a pre-harvest desiccant in potato production, providing contact desiccation that facilitates mechanical harvesting operations [7]. Comparative desiccation studies in Canada demonstrated that while pyraflufen-ethyl produced slower initial desiccation at 7 and 14 days after treatment compared to diquat, final desiccation levels were comparable by 21 days after treatment [8]. Splitting the total dose into two applications spaced 5 days apart reduced early desiccation but did not affect final desiccation level, providing operational flexibility in application timing [9].

Research and Development Reference Standard for PPO Inhibitor Screening

The established Ki value of 31.1 nM against Nicotiana tabacum PPO (NtPPO), along with characterized molecular interactions with the Arg98 residue (single hydrogen bond at 2.9 Å), provides a quantitative benchmark for academic and industrial laboratories screening novel PPO inhibitor candidates [10]. Pyraflufen-ethyl serves as a validated commercial comparator in structure-activity relationship studies and molecular docking analyses of phenylpyrazole derivatives [11]. Additionally, the documented rank order of Protox inhibitory potency (pyraflufen-ethyl > oxyfluorfen > chlorophthalim) across multiple plant species enables standardized comparative assessment of new compounds against established commercial benchmarks [12].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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